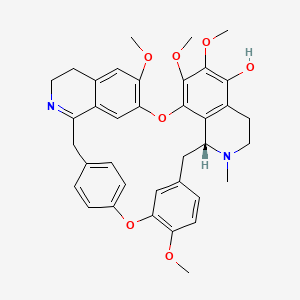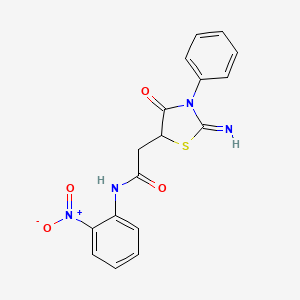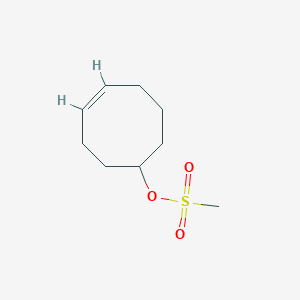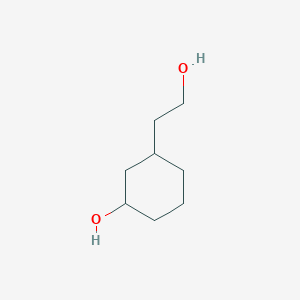![molecular formula C29H45NO5S B14140348 1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- CAS No. 3764-47-4](/img/structure/B14140348.png)
1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a sulfonic acid group, a hydroxyl group, and an octadecylamino carbonyl group attached to a naphthalene ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- typically involves multiple steps. One common synthetic route includes the sulfonation of naphthalene followed by the introduction of the hydroxyl group and the octadecylamino carbonyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient synthesis.
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is utilized in biochemical assays and as a probe in fluorescence studies.
Industry: The compound is used in the production of dyes, pigments, and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins or enzymes, while the octadecylamino carbonyl group can interact with hydrophobic regions. These interactions can lead to the inhibition of enzyme activity or the alteration of protein function, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- can be compared with other similar compounds such as:
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: This compound has an amino group instead of the octadecylamino carbonyl group, leading to different chemical properties and applications.
4-Hydroxy-3-nitroso-1-naphthalenesulfonic acid: This compound contains a nitroso group, which imparts different reactivity and uses in chemical synthesis. The uniqueness of 1-Naphthalenesulfonic acid, 4-hydroxy-3-[(octadecylamino)carbonyl]- lies in its specific functional groups that provide distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
3764-47-4 |
|---|---|
Molecular Formula |
C29H45NO5S |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
4-hydroxy-3-(octadecylcarbamoyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C29H45NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-30-29(32)26-23-27(36(33,34)35)24-20-17-18-21-25(24)28(26)31/h17-18,20-21,23,31H,2-16,19,22H2,1H3,(H,30,32)(H,33,34,35) |
InChI Key |
QKNCXJBBBPCOHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


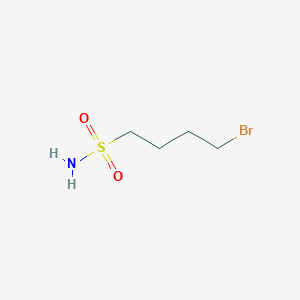
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)

![2-hydroxy-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B14140290.png)
![2-[2-(2-hydroxyethyl)piperidin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14140291.png)
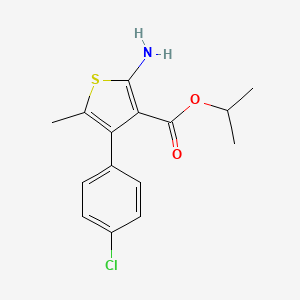

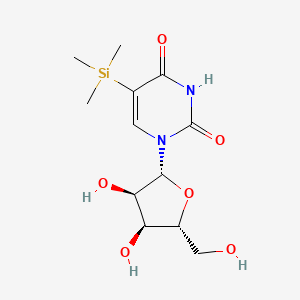
![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
![1-[(E)-2-Phenylethenyl]pyridin-1-ium bromide](/img/structure/B14140324.png)
